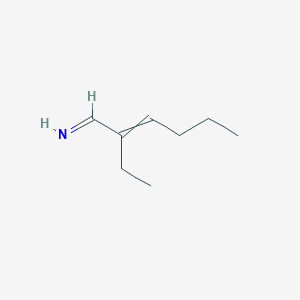![molecular formula C20H24N2O2 B14383876 N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea CAS No. 90156-35-7](/img/structure/B14383876.png)
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-naphthalen-1-ylurea is a complex organic compound that contains a cyclobutyl ring, a naphthalene moiety, and a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-naphthalen-1-ylurea typically involves multiple steps. One common method includes the Beckmann rearrangement of N-[3-(1-hydroxyimino)ethyl-2,2-dimethylcyclobutyl]acetylanthranilic acid, followed by treatment with formamide to yield the desired product . The reaction conditions often require specific temperatures and catalysts to ensure the desired transformation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-naphthalen-1-ylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-naphthalen-1-ylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Acetylamino-2,2-dimethylcyclobutyl)acetylanthranilic acid: A precursor in the synthesis of the target compound.
2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones: A related compound with similar structural features.
Uniqueness
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-naphthalen-1-ylurea is unique due to its combination of a cyclobutyl ring and a naphthalene moiety, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90156-35-7 |
|---|---|
Fórmula molecular |
C20H24N2O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-[(3-acetyl-2,2-dimethylcyclobutyl)methyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C20H24N2O2/c1-13(23)17-11-15(20(17,2)3)12-21-19(24)22-18-10-6-8-14-7-4-5-9-16(14)18/h4-10,15,17H,11-12H2,1-3H3,(H2,21,22,24) |
Clave InChI |
IQUUMDDXCAXHIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(C1(C)C)CNC(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)

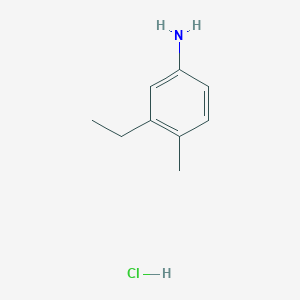

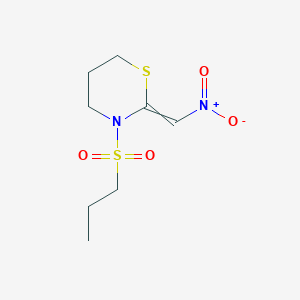
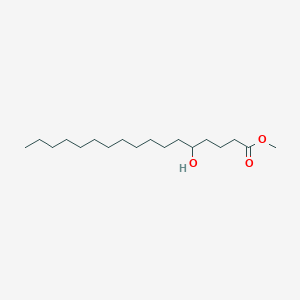
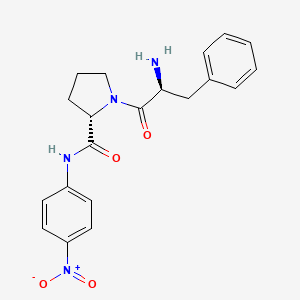

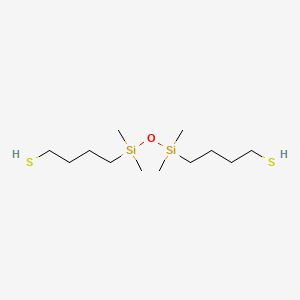
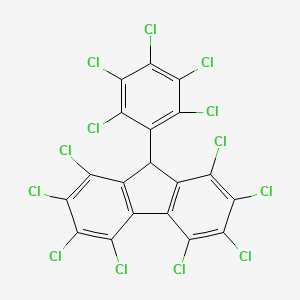
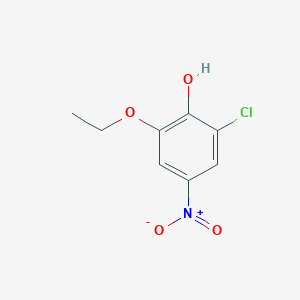
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)

